

# Application Note: Solid-Phase Extraction of Salbutamol and Salbutamol-D3 from Biological Matrices

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## Compound of Interest

Compound Name: Salbutamol-D3

Cat. No.: B1282054

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## Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Salbutamol and its deuterated internal standard, **Salbutamol-D3**, from biological matrices such as plasma, serum, and urine. The described methods are suitable for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines a generalized procedure using polymeric and mixed-mode cation exchange SPE cartridges, along with variations and quantitative data compiled from multiple sources.

## Introduction

Salbutamol (also known as Albuterol) is a short-acting  $\beta_2$ -adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Accurate and sensitive quantification of Salbutamol in biological fluids is crucial for pharmacokinetic studies, clinical monitoring, and doping control in sports.[2] Due to the complexity of biological matrices, a robust sample preparation method is essential to remove interferences and concentrate the analytes of interest. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering high recovery and clean extracts.[3] This protocol also includes the use of **Salbutamol-D3** as an internal standard to ensure accurate quantification.[4][5]

## Materials and Reagents

- SPE Cartridges:
  - Polymeric Reverse-Phase (e.g., Oasis HLB, ISOLUTE ENV+).
  - Mixed-Mode Cation Exchange (e.g., Oasis MCX, Discovery DSC-MCAX).
- Reagents:
  - Methanol (HPLC grade)
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade or ultrapure)
  - Formic Acid
  - Ammonium Hydroxide
  - Ammonium Acetate
  - Phosphate Buffer
  - $\beta$ -Glucuronidase (for urine samples, if analyzing total Salbutamol).
- Internal Standard: **Salbutamol-D3**.
- Apparatus:
  - SPE Vacuum Manifold
  - Centrifuge
  - Vortex Mixer
  - pH Meter

## Experimental Protocols

Two primary SPE protocols are presented below, one for polymeric reverse-phase cartridges and another for mixed-mode cation exchange cartridges. The choice of sorbent may depend on the specific matrix and desired selectivity.

## Protocol 1: Polymeric Reverse-Phase SPE (e.g., Oasis HLB)

This protocol is suitable for the extraction of Salbutamol from various biological fluids.

### 1. Sample Pre-treatment:

- Plasma/Serum: To 1 mL of plasma/serum, add the internal standard (**Salbutamol-D3**). Dilute with 1 mL of 50 mM ammonium acetate (pH 6).
- Urine: To 2.5 mL of urine, add 100  $\mu$ L of pH 7 phosphate buffer, 25  $\mu$ L of  $\beta$ -glucuronidase, and the internal standard. Incubate at 55°C for 1 hour to hydrolyze glucuronide conjugates. Centrifuge at 2500 rpm for 5 minutes.

### 2. SPE Cartridge Conditioning:

- Condition the Oasis HLB cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

### 3. Sample Loading:

- Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

### 4. Washing:

- Wash the cartridge with 1 mL of water to remove salts and polar interferences.

### 5. Elution:

- Elute the analytes with 1-2 mL of methanol. Some protocols suggest a mixture of methanol and acetonitrile (e.g., 30:70 v/v).

### 6. Post-Elution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume (e.g., 150 µL) of the initial mobile phase for LC-MS/MS analysis.

## Protocol 2: Mixed-Mode Cation Exchange SPE (e.g., Oasis MCX)

This protocol offers enhanced selectivity for basic compounds like Salbutamol.

### 1. Sample Pre-treatment:

- Follow the same pre-treatment steps as in Protocol 1. For plasma/serum, dilution with an acidic buffer (e.g., 4% H<sub>3</sub>PO<sub>4</sub>) can also be effective to ensure the analyte is protonated.

### 2. SPE Cartridge Conditioning:

- Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water.

### 3. Sample Loading:

- Load the pre-treated sample onto the conditioned cartridge.

### 4. Washing:

- Wash the cartridge with 1 mL of 0.1 M HCl or 1 M acetic acid to remove neutral and acidic interferences.
- Follow with a wash using 1 mL of methanol to remove non-polar interferences.

### 5. Elution:

- Elute Salbutamol and **Salbutamol-D3** with 1-2 mL of 5% ammonium hydroxide in methanol. This neutralizes the charge on the analyte, disrupting its interaction with the sorbent.

### 6. Post-Elution:

- Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

## Data Presentation

The following tables summarize quantitative data from various studies employing SPE for Salbutamol analysis.

Table 1: SPE Recovery Data for Salbutamol

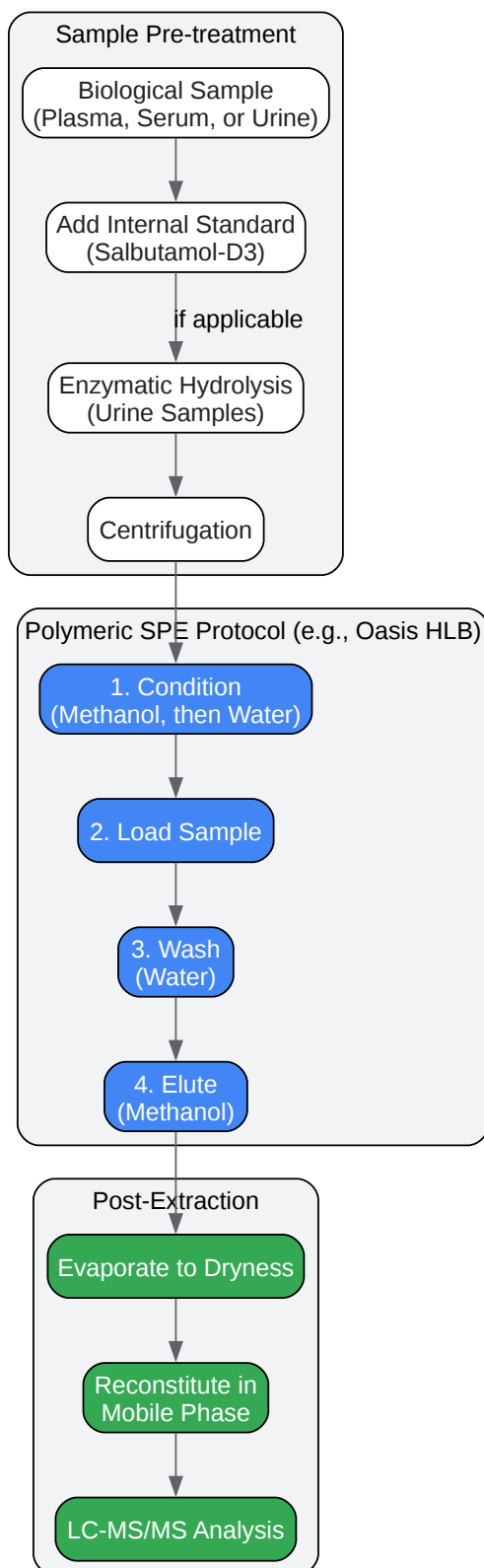
SPE Sorbent	Matrix	Recovery (%)	Reference
ISOLUTE ENV+	Serum	60-65%	
Mixed-Phase (HCX)	-	80-90%	
Oasis MCX	Urine	92.24% (un-metabolized)	
Oasis MCX	Urine	91.52% (metabolized)	
Phenylboronic Acid on C18	Plasma	>90%	
Abs-Elut Nexus & Bond Elut PBA	Porcine Urine	83.82-102.33%	

Table 2: Method Performance Metrics

Analytical Method	Matrix	LLOQ	Reference
GC-MS	Serum	2 ng/mL	
LC-MS/MS	Human Plasma	0.100 ng/mL	
LC-MS/MS	Human Plasma	5 pg/mL (racemic)	
LC-MS/MS	Human Plasma	25 pg/mL (enantiomers)	
LC-MS/MS	Porcine Urine	0.3 ng/mL	
UHPLC-MS/MS	Serum	8.3 pg/mL	
UHPLC-MS/MS	Urine	0.17 ng/mL	

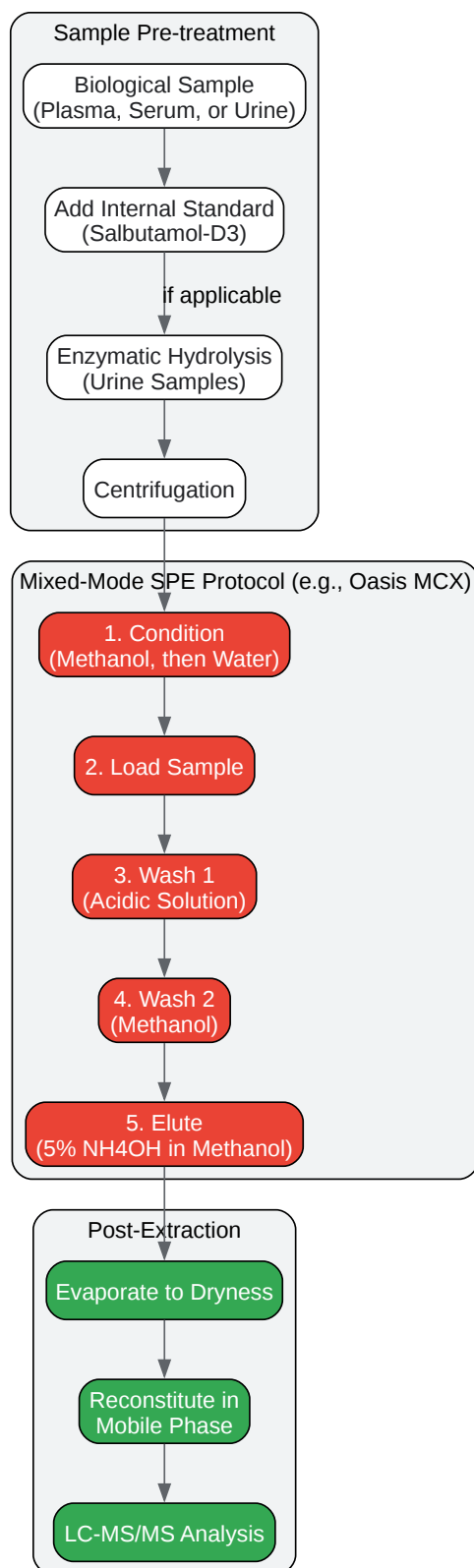
## Visualized Workflows

The following diagrams illustrate the experimental workflows for the described SPE protocols.



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Caption: Workflow for Polymeric Reverse-Phase SPE.



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Caption: Workflow for Mixed-Mode Cation Exchange SPE.

## Conclusion

The solid-phase extraction protocols detailed in this application note provide robust and reliable methods for the isolation and concentration of Salbutamol and its internal standard, **Salbutamol-D3**, from complex biological matrices. Both polymeric reverse-phase and mixed-mode cation exchange sorbents demonstrate high recovery and produce clean extracts suitable for sensitive LC-MS/MS analysis. The choice between the protocols will depend on the specific requirements of the assay, including the matrix type and the need for selectivity. The provided quantitative data and workflows serve as a comprehensive guide for researchers and scientists in the development and implementation of bioanalytical methods for Salbutamol.

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